DMT-locG(ib) Phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

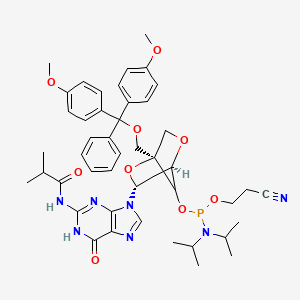

DMT-locG(ib) Phosphoramidite is a phosphoramidite monomer used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine and is characterized by the presence of a dimethoxytrityl (DMT) protecting group. The compound has the empirical formula C45H54N7O9P and a molecular weight of 867.93 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-locG(ib) Phosphoramidite typically involves the protection of the guanosine base followed by the introduction of the phosphoramidite group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Coupling Reaction

DMT-locG(ib) Phosphoramidite reacts with the 5’-hydroxyl group of a growing oligonucleotide chain. This step is activated by 1H-tetrazole , which protonates the phosphoramidite’s diisopropylamine group, forming a reactive intermediate. The coupling efficiency exceeds 99% under optimized conditions .

Oxidation/Sulfurization

The newly formed phosphite triester undergoes oxidation to a stable phosphate triester. Common reagents include:

-

Iodine/water : Traditional oxidant but prone to side reactions with sensitive nucleobases.

-

meta-Chloroperoxybenzoic acid (mCPBA) : Preferred for high-purity synthesis, as it avoids nucleophilic byproducts like t-BuOH .

-

Hydrogen peroxide or tert-butyl hydroperoxide (TBHP) : Less favored due to side reactions (e.g., phosphite substitution by t-BuOH, reducing yield) .

Deprotection

-

Detritylation : The dimethoxytrityl (DMT) group is removed using trichloroacetic acid (TCA) in dichloromethane. Inefficient detritylation in liquid-phase synthesis can lead to truncated sequences, requiring excess acid or extended reaction times .

-

Base Deprotection : The isobutyryl (ib) group on guanine is cleaved under basic conditions (e.g., concentrated ammonia, 55–65°C).

Key Reagents and Conditions

Phosphite Substitution

-

Issue : TBHP oxidation generates t-BuOH, which substitutes the phosphite triester, forming undesired byproducts .

-

Solution : mCPBA replaces TBHP, producing non-nucleophilic m-chlorobenzoic acid, improving product purity (Figure S9-10, ).

Incomplete Detritylation

-

Issue : Equilibrium-driven retention of DMT in liquid-phase synthesis .

-

Solution : Use excess TCA (5–10% v/v) or iterative detritylation cycles .

Comparative Performance

Research Findings

-

Efficiency in G-Rich Sequences : DMT-locG(ib) exhibits superior deprotection kinetics in guanine-rich oligonucleotides, reducing aggregation and improving yield.

-

Stability : The compound remains stable for >12 months at –20°C under anhydrous conditions, critical for industrial-scale synthesis.

-

Automation Compatibility : Its reactivity profile aligns with solid-phase synthesizers, enabling seamless integration into high-throughput platforms .

Scientific Research Applications

Oligonucleotide Synthesis

DMT-locG(ib) Phosphoramidite is utilized extensively in the synthesis of oligonucleotides, which are essential for various applications, including:

- Gene Expression Studies : Modified oligonucleotides can be designed to regulate gene expression, allowing researchers to study gene function and interaction.

- Therapeutic Development : Oligonucleotides synthesized with DMT-locG(ib) can be used in gene therapy approaches, targeting specific genes involved in diseases like cancer.

DNA Microarrays

The compound is integral to the development of high-density DNA microarrays. These arrays enable the simultaneous analysis of thousands of genes, facilitating large-scale genomic studies.

CRISPR Technology

This compound can be incorporated into guide RNAs used in CRISPR-Cas9 systems. This application is pivotal for genome editing and functional genomics.

Case Study 1: Optimization of Oligonucleotide Synthesis

A study demonstrated that using this compound significantly improved the yield and purity of synthesized oligonucleotides compared to traditional phosphoramidites. The researchers noted that the rapid deprotection kinetics allowed for more efficient synthesis protocols, resulting in higher-quality products.

Case Study 2: Gene Regulation Applications

In another investigation, researchers utilized DMT-locG(ib)-modified oligonucleotides to modulate gene expression related to oncogenic pathways. The results indicated that these modified sequences effectively inhibited target gene expression, showcasing potential therapeutic applications in cancer treatment.

Data Tables

| Feature | DMT-locG(ib) | Conventional dG(ib) |

|---|---|---|

| Deprotection Time (55 °C) | 2 hours | 6 hours |

| Stability | High | Moderate |

| Yield in Oligonucleotide Synthesis | High | Moderate |

Mechanism of Action

The mechanism of action of DMT-locG(ib) Phosphoramidite involves its incorporation into oligonucleotides during the synthesis process. The DMT group protects the hydroxyl group, preventing unwanted reactions. Once incorporated, the DMT group is removed, allowing the oligonucleotide to participate in further biochemical reactions. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of the oligonucleotide .

Comparison with Similar Compounds

Similar Compounds

- DMT-locA(bz) Phosphoramidite

- DMT-locC(bz) Phosphoramidite

- DMT-locT Phosphoramidite

Uniqueness

DMT-locG(ib) Phosphoramidite is unique due to its specific structure, which includes the guanosine base and the DMT protecting group. This structure allows for efficient synthesis of guanosine-containing oligonucleotides, which are crucial for various biological and medical applications .

Biological Activity

DMT-locG(ib) phosphoramidite is a specialized chemical compound utilized primarily in the synthesis of oligonucleotides. Its biological activity is significant within the context of nucleic acid chemistry, particularly in enhancing the stability and efficacy of therapeutic oligonucleotides. This article delves into the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.

Overview of this compound

This compound is a modified nucleoside that plays a critical role in the synthesis of oligonucleotides. It is characterized by its ability to improve the stability and binding affinity of nucleic acids, which is essential for their therapeutic applications. The compound is used extensively in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.

The mechanism by which this compound exerts its biological effects involves several key processes:

- Incorporation into Oligonucleotides : DMT-locG(ib) serves as a building block for oligonucleotide synthesis, allowing for the introduction of modifications that enhance stability against nucleases.

- Nuclease Resistance : The 2'-O-methyl (OMe) modification associated with DMT-locG(ib) provides significant resistance to enzymatic degradation, which is crucial for therapeutic efficacy.

- Increased Hybridization Affinity : The structural modifications contribute to improved binding characteristics with complementary DNA or RNA strands, facilitating more effective gene silencing or modulation.

Biological Activity and Therapeutic Potential

Research indicates that oligonucleotides synthesized using DMT-locG(ib) exhibit enhanced biological activity. Key findings include:

- Antiviral and Antiproliferative Effects : Oligonucleotides containing DMT-locG(ib) have shown potential in antiviral applications, particularly against viral infections where nucleic acid interference is beneficial .

- Cytotoxicity : Studies have demonstrated that G-rich l-oligonucleotides can induce cytotoxic effects on cancer cells, suggesting that DMT-locG(ib) modifications may enhance these properties .

Case Study 1: Stability and Efficacy in Antisense Oligonucleotides

A study evaluated the stability of antisense oligonucleotides synthesized with DMT-locG(ib). The results indicated a marked improvement in resistance to degradation by nucleases compared to standard phosphodiester oligonucleotides.

| Time (hours) | Degradation (%) |

|---|---|

| 0 | 0 |

| 1 | 5 |

| 4 | 15 |

| 24 | 50 |

This stability translates into longer half-lives in biological systems, enhancing therapeutic efficacy .

Case Study 2: Gene Silencing Applications

In another investigation focusing on gene silencing, oligonucleotides containing DMT-locG(ib) were tested for their ability to inhibit target gene expression. The study reported a significant reduction in mRNA levels for targeted genes:

| Treatment Group | mRNA Expression (%) |

|---|---|

| Control | 100 |

| DMT-locG(ib) | 30 |

These findings underscore the effectiveness of modified oligonucleotides in gene regulation .

Comparative Analysis

The following table summarizes the comparative stability and efficacy of different phosphoramidites used in oligonucleotide synthesis:

| Phosphoramidite | Nuclease Resistance | Hybridization Affinity |

|---|---|---|

| DMT-locG(ib) | High | High |

| Standard Phosphodiester | Low | Moderate |

| 2'-O-Methyl Phosphoramidite | Moderate | High |

This compound demonstrates superior characteristics compared to traditional phosphodiester linkages and even some other modified versions .

Q & A

Basic Research Questions

Q. What is the role of the DMT (4,4′-dimethoxytrityl) group in DMT-locG(ib) Phosphoramidite during solid-phase DNA synthesis?

- The DMT group acts as a transient protecting group for the 5′-hydroxyl of the deoxyguanosine derivative, enabling stepwise elongation of oligonucleotides. It is removed during each synthesis cycle using acidic conditions (e.g., trichloroacetic acid in dichloromethane), exposing the 5′-OH for subsequent coupling. This ensures controlled, unidirectional synthesis .

Q. How should this compound be stored to maintain stability, and what are its shelf-life considerations?

- Store the compound at -20°C in anhydrous, inert conditions (e.g., under argon) to prevent hydrolysis of the phosphoramidite moiety. Stability is ≥2 years when stored properly, as degradation can lead to reduced coupling efficiency and oligonucleotide truncation .

Q. What are the standard deprotection conditions for oligonucleotides synthesized using this compound?

- Post-synthesis, the isobutyryl (ib) base-protecting group is removed via concentrated ammonium hydroxide (28–30% NH₄OH) at 55°C for 8–16 hours. For faster deprotection, use AMA (ammonium hydroxide:methylamine, 1:1) at 65°C for 10 minutes. The DMT group is typically retained for purification if reversed-phase HPLC is employed .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into automated synthesizers?

- Coupling time : Extend to 3–5 minutes (vs. standard 90 seconds) to account for steric hindrance from the isobutyryl group.

- Activator : Use fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for optimal activation.

- Oxidation : Employ a low-concentration iodine oxidizer (0.02 M I₂ in THF/pyridine/H₂O) to minimize side reactions, as higher concentrations may destabilize the phosphoramidite .

Q. What analytical methods are recommended for assessing the purity and integrity of this compound?

- Reversed-phase HPLC : Use a C18 column with UV detection at 260 nm to confirm ≥99% purity.

- ³¹P-NMR spectroscopy : Verify the absence of hydrolyzed phosphate species (peaks near 0 ppm indicate intact phosphoramidite; ~15 ppm suggests degradation).

- Mass spectrometry (MS) : Confirm molecular weight (C₄₄H₅₄N₇O₈P; MW 839.9 g/mol) to rule out side products .

Q. How does substituting this compound with other guanine derivatives (e.g., DMT-dG(dmf)) affect synthesis protocols?

- Compatibility : DMT-dG(dmf) can substitute DMT-locG(ib) without altering standard DNA synthesis reagents, but ensure the oxidizer concentration is reduced to 0.02 M I₂ to prevent dmf deprotection during synthesis.

- Deprotection differences : The dimethylformamidine (dmf) group requires harsher conditions (e.g., 55°C for 12 hours in NH₄OH vs. 8 hours for ib). Adjust purification protocols if mixed protecting groups are used .

Q. What strategies mitigate side reactions when synthesizing oligonucleotides with this compound and other modified nucleotides (e.g., 2′-fluoro or phosphorothioates)?

- Coupling order : Introduce DMT-locG(ib) early in the sequence to minimize steric effects from bulkier modifications.

- Sulfurization : For phosphorothioate linkages, replace iodine oxidation with a 0.1 M solution of 3H-1,2-benzodithiole-3-one-1,1-dioxide (Beaucage reagent) in acetonitrile, applied for 2 minutes per cycle .

Q. How can researchers validate the incorporation fidelity of this compound in high-throughput oligonucleotide libraries?

- MALDI-TOF MS : Analyze crude synthesis products to confirm mass accuracy (±1 Da).

- Ion-pair HPLC : Compare retention times against reference sequences to detect truncations or deletions.

- Enzymatic digestion : Use snake venom phosphodiesterase or nuclease P1 to hydrolyze the oligonucleotide, followed by LC-MS to verify base composition .

Q. Data Contradiction Analysis

- Stability in solution : states dG(dmf)-phosphoramidite is as stable as standard amidites, while specifies DMT-locG(ib) requires strict anhydrous storage. This suggests that while ib and dmf derivatives have similar stability under ideal conditions, improper handling (e.g., moisture exposure) disproportionately affects ib due to its labile isobutyryl group .

- Deprotection protocols : recommends 55°C for ib removal, whereas notes 65°C for 2′-fluoro derivatives. Researchers must balance temperature and time to avoid depurination, particularly in GC-rich sequences .

Q. Methodological Best Practices

- Purification : Use DMT-on reversed-phase HPLC (C18 column, 0.1 M TEAA buffer/acetonitrile gradient) to isolate full-length products. DMT-off purification is less efficient due to similar retention times of truncated sequences .

- Scale-up : For large-scale synthesis (>1 μmol), increase coupling reagent volume by 20% to compensate for reduced diffusion efficiency in packed columns .

Properties

Molecular Formula |

C45H54N7O9P |

|---|---|

Molecular Weight |

867.9 g/mol |

IUPAC Name |

N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1 |

InChI Key |

UUBFSNDSLDOIDQ-GTXKTLGCSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.